![molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1](/img/structure/B6293074.png)
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine
Overview
Description
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a halogenated bicyclic heteroaromatic compound characterized by a fused imidazole-pyridine core substituted with bromine atoms at positions 3 and 8 and methyl groups at positions 2 and 4. This scaffold is part of the imidazo[1,2-a]pyridine family, a privileged structure in medicinal chemistry due to its broad bioactivity, including antitumor, antimycobacterial, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,6-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often require controlled temperatures and times to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The bromine atoms can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation and reduction can lead to changes in the ring structure and oxidation state.
Scientific Research Applications
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Material Science: The compound’s structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Tubercular Activity
Key analogs and their anti-tubercular activity (MIC values) are summarized below:
Key Observations :
- Positional Effects : The placement of substituents drastically impacts potency. For example, compound 1 (MIC = 0.2 μM) is 350× more active than its isomer 12 (MIC = 70 μM) due to spatial orientation differences in the carboxamide group .
- Scaffold Switching: Replacing the pyridine ring with pyrimidine (compound 6) reduces potency (MIC = 1.3 μM) but retains activity against non-tubercular mycobacteria like M. avium (MIC = 16 μM) .
- Halogenation : Bromination at positions 3 and 8 (as in the target compound) or 6 and 8 (as in 6,8-dibromo derivatives) enhances lipophilicity and target binding, correlating with improved MIC values (e.g., ≤1 μM for MDR-TB strains) .
Pharmacological Selectivity and Toxicity
- Selectivity: Imidazo[1,2-a]pyridines exhibit remarkable microbial selectivity. aureus), Gram-negative (E. coli), or fungal (C. albicans) pathogens (MIC >128 μM) but inhibited M. bovis BCG at 1 μM .
- Toxicity: Most analogs are non-toxic to mammalian cells (VERO IC₅₀ >25 μM), except N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide (VERO IC₅₀ = 25 μM) .
Structural and Electronic Insights
- Crystallography : X-ray studies reveal that carboxamide orientation in the solid state correlates with activity. For instance, compound 1 and its isomer 12 adopt distinct spatial configurations, explaining their potency differences .
- Electronic Effects : Introducing additional nitrogen atoms (e.g., in imidazo[1,2-b]pyridazines) generally reduces anti-TB activity, except in imidazo[1,2-a]pyrimidines (compound 6 ), where electronic tuning balances potency and solubility .
Pharmacokinetic (ADME) Considerations
Scaffold-switched derivatives, such as imidazo[1,2-a]pyrimidines, often exhibit enhanced ADME profiles. For example, AstraZeneca’s analogs demonstrated improved drug-free fractions in vivo, even with slightly higher MICs, highlighting the importance of pharmacokinetic optimization .
Biological Activity
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on a comprehensive review of existing literature.
This compound interacts with various enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to bind to cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This binding can lead to either inhibition or activation of these enzymes depending on the specific context of interaction.
Key Interactions:
- Cytochrome P450 Enzymes: Modulates the metabolism of drugs and other compounds.
- Cell Signaling Proteins: Interacts with kinases and phosphatases, affecting phosphorylation cycles critical for signal transduction.
Cellular Effects
The compound's influence extends to various cellular processes, including gene expression and metabolic regulation. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and apoptosis. Additionally, it modulates the activity of metabolic enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby impacting energy production and overall metabolic homeostasis.
Cellular Impact Summary:
- MAPK Pathway: Influences cell growth and differentiation.
- Metabolic Enzymes: Alters glycolysis and TCA cycle activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Dimethylimidazo[1,2-a]pyridine | Lacks bromine atoms | Different reactivity |
3,8-Dichloro-2,6-dimethylimidazo[1,2-a]pyridine | Chlorine instead of bromine | Altered chemical properties |
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Contains carboxamide group | Significant alteration in biological properties |
The presence of bromine atoms in this compound enhances its reactivity and biological activity compared to its analogs lacking these substitutions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:
- A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Another investigation focused on its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer’s. The compound showed promising results in preventing exosome release from brain cells in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves halogenation of the imidazo[1,2-a]pyridine core. For example, bromination at the 3- and 8-positions can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent like DMF. Methyl groups at positions 2 and 6 are typically introduced via Friedel–Crafts alkylation or cross-coupling reactions. Optimization includes adjusting stoichiometry, reaction time, and catalyst (e.g., FeCl₃ for alkylation). Yields >70% are achievable with purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl protons (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7–8 ppm, split by bromine’s electronegativity). Bromine substituents deshield adjacent carbons (¹³C δ >120 ppm).
- IR : Confirm C-Br stretches (500–600 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹).
- HRMS : Exact mass calculation (C₁₀H₁₀Br₂N₂) requires resolving isotopic patterns for Br² (M⁺ at m/z 339.915). Cross-validate with fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination against Mycobacterium tuberculosis or Staphylococcus aureus).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include cytotoxicity controls (e.g., VERO cells) to exclude nonspecific toxicity .
Advanced Research Questions
Q. How do electronic effects of bromine and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a directing group for Suzuki–Miyaura couplings. The 8-bromo position is more reactive due to reduced steric hindrance compared to 3-bromo.
- Methyl Groups : Electron-donating methyl substituents at 2 and 6 positions increase electron density on the ring, potentially slowing oxidative addition in Pd-catalyzed reactions. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Comparative SAR : Test this compound against analogs (e.g., 6-bromo-8-fluoro or 3-chloro derivatives) to isolate bromine/methyl effects.
- Molecular Docking : Use AutoDock Vina to model interactions with targets like Mtb’s QcrB subunit. Correlate binding scores (ΔG) with experimental MICs.
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl protection for amines).
- Catalyst Screening : Test Pd(OAc)₂/XPhos for selective C-Br activation over C-H arylation.
- Solvent Effects : Use toluene for radical pathways (e.g., photoredox catalysis) to avoid nucleophilic substitution byproducts .
Q. Data Contradiction Analysis
Q. Why do some imidazo[1,2-a]pyridines show potent antimycobacterial activity while others are inactive, despite structural similarity?
- Resolution Strategy :
- Target Engagement : Confirm target specificity via gene knockout (e.g., Mtb ΔqcrB).
- Membrane Permeability : Measure logP (HPLC) and correlate with activity; bromine increases hydrophobicity, enhancing penetration.
- Resistance Mutations : Sequence resistant mutants to identify binding site mutations (e.g., QcrB Ala317Thr) .
Q. Methodological Tables
Properties
IUPAC Name |
3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORRCWTXNKDXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.